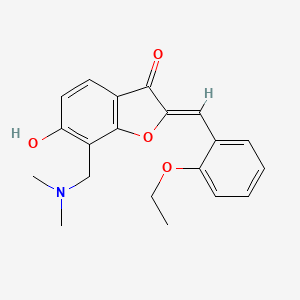
1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related sulfonyl-containing quinoline derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This method demonstrates the potential for synthesizing sulfonyl-containing quinoline derivatives under mild conditions with good to excellent yields. Similarly, the synthesis of unsymmetrical polyhydroquinoline derivatives has been reported using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, indicating the versatility of sulfonyl groups in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing quinoline derivatives is characterized by the presence of a sulfonyl group attached to the quinoline ring. This functional group can significantly influence the electronic properties of the molecule and its interactions with biological targets. The sulfonyl group's ability to accept or donate electrons can also affect the reactivity of the compound .
Chemical Reactions Analysis
Sulfonyl-containing quinoline derivatives can undergo various chemical reactions, including further functionalization. For instance, the reduction of sulfonylmethylisoquinoline diones with NaBH4 can lead to the formation of hydroxy derivatives . The reactivity of the sulfonyl group also allows for the formation of quinolinium salts when reacted with sulfonyl chlorides, as demonstrated in the synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing quinoline derivatives are influenced by the nature of the substituents on the quinoline ring. For example, the introduction of a sulfonylthio substituent can impact the solubility and stability of the compound . The presence of different substituents can also affect the compound's antimicrobial activity, as seen in the varying activity ranges against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Relevant Case Studies
The antimicrobial activity of sulfonyl-containing quinoline derivatives has been studied, with some compounds exhibiting growth-inhibitory activity towards a range of bacteria and fungi. The study of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides revealed that the phenylsulfonylthio substituent at the 3-quinoline position and a 4-chlorophenylamine group at position 4 conferred the highest activity against Gram-positive bacteria and Candida albicans . These findings suggest that the structural modifications of the quinoline ring can lead to significant changes in biological activity, which could be relevant for the development of new antimicrobial agents.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Four-Component One-Pot Synthesis : An efficient method using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates demonstrates the utility of similar compounds in facilitating clean and simple chemical reactions, suggesting potential uses in synthetic organic chemistry (Khaligh, 2014).
Material Science
- Electron Transport Materials : A study on new sulfone-based materials for phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the application of sulfone derivatives in developing high-performance electronic devices. These materials, characterized by high triplet energy and wide band gaps, point to the potential of 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one in similar advanced material applications (Jeon, Earmme, & Jenekhe, 2014).
Chemical Sensors
- Fluorescent Probes : Research into the development of fluorescent probes for detecting reducing agents in biological systems, utilizing sulfoxide and naphthalimide units, may indicate potential research avenues for 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one in creating sensitive and selective sensors for biomedical applications (Sun et al., 2018).
Propriétés
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-14-9-11-15(12-10-14)24(22,23)18-13-20(4-2)17-8-6-5-7-16(17)19(18)21/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTZMUKTHPESSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

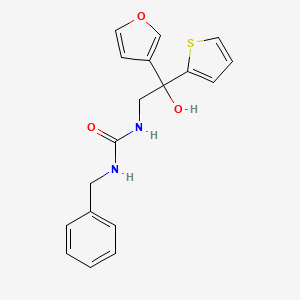
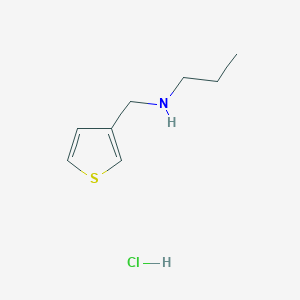


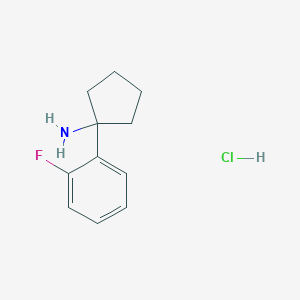
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

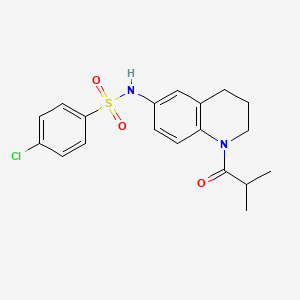
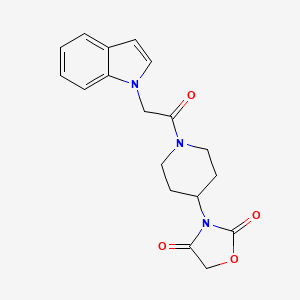

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
